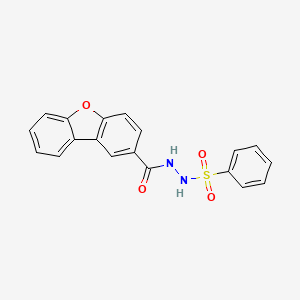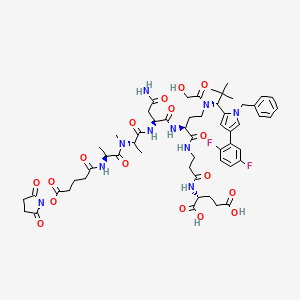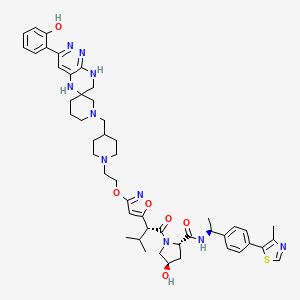
PROTAC SMARCA2 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC SMARCA2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SMARCA2 degrader-1 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC SMARCA2 degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The addition of ubiquitin molecules to SMARCA2, marking it for degradation by the proteasome.
Proteasomal Degradation: The breakdown of ubiquitinated SMARCA2 by the proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ligase to the target protein.
Proteasome Inhibitors: Used in experimental settings to study the degradation process by inhibiting the proteasome.
Major Products Formed
The major product formed from the degradation of SMARCA2 is a series of small peptides and amino acids resulting from proteasomal activity .
Applications De Recherche Scientifique
PROTAC SMARCA2 degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of SMARCA2 in cancers with SMARCA4 mutations and to develop targeted therapies for these cancers
Gene Expression Studies: By degrading SMARCA2, researchers can investigate its role in chromatin remodeling and gene expression regulation.
Drug Development: It serves as a model for developing other PROTACs targeting different proteins involved in various diseases.
Mécanisme D'action
PROTAC SMARCA2 degrader-1 exerts its effects by inducing the degradation of SMARCA2 through the ubiquitin-proteasome pathway. The compound binds to SMARCA2 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome . The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC SMARCA2 degrader-2: Another PROTAC targeting SMARCA2 with similar mechanisms but different ligands.
ACBI1: A potent PROTAC that degrades both SMARCA2 and SMARCA4.
DT2216: A VHL-recruiting PROTAC currently in clinical trials.
Uniqueness
PROTAC SMARCA2 degrader-1 is unique due to its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations . Its ability to selectively degrade SMARCA2 without affecting SMARCA4 provides a therapeutic advantage by minimizing off-target effects .
Propriétés
Formule moléculaire |
C49H62N10O6S |
|---|---|
Poids moléculaire |
919.1 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,3'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-26-36(60)22-40(59)47(62)52-31(3)34-10-12-35(13-11-34)45-32(4)51-29-66-45)42-24-43(56-65-42)64-21-20-57-18-14-33(15-19-57)25-58-17-7-16-49(28-58)27-50-46-39(53-49)23-38(54-55-46)37-8-5-6-9-41(37)61/h5-6,8-13,23-24,29-31,33,36,40,44,53,60-61H,7,14-22,25-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+,49?/m0/s1 |
Clé InChI |
NKQRBRMWJGNDDP-VTHQTLKFSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



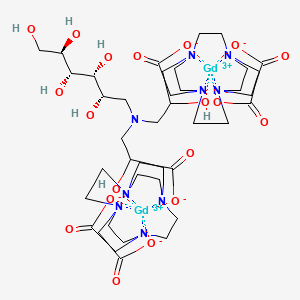
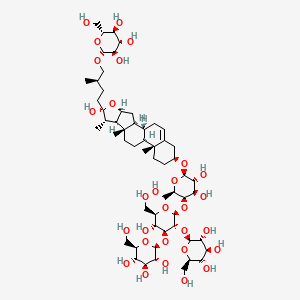
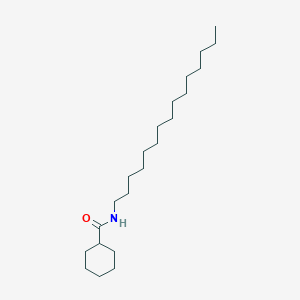
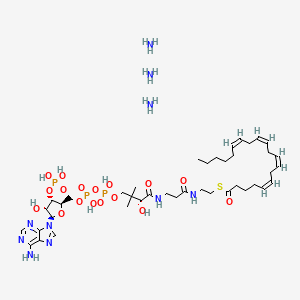
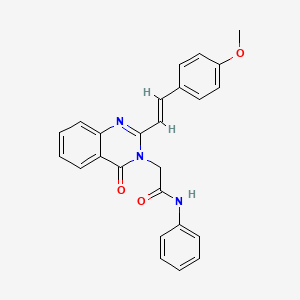
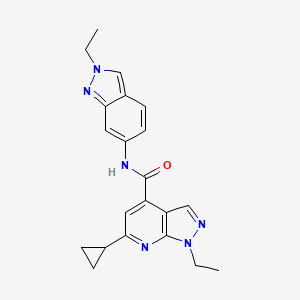
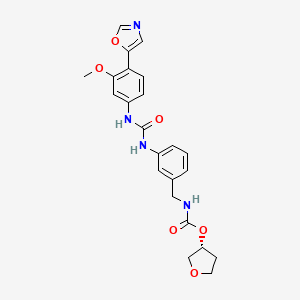
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
